molecular formula C22H20BrN3O B11193348 6-(4-bromobenzyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-(4-bromobenzyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11193348
M. Wt: 422.3 g/mol
InChI Key: UCXPNOQONWFFON-UHFFFAOYSA-N
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Description

6-(4-bromobenzyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl bromide with 2-ethyl-5-methyl-3-phenylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

6-(4-bromobenzyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-bromobenzyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-bromobenzyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and the presence of the bromobenzyl group

Properties

Molecular Formula

C22H20BrN3O

Molecular Weight

422.3 g/mol

IUPAC Name

6-[(4-bromophenyl)methyl]-2-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H20BrN3O/c1-3-19-20(16-7-5-4-6-8-16)21-24-14(2)18(22(27)26(21)25-19)13-15-9-11-17(23)12-10-15/h4-12,25H,3,13H2,1-2H3

InChI Key

UCXPNOQONWFFON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Br)C)C4=CC=CC=C4

Origin of Product

United States

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